molecular formula C15H22N5O7P B1455530 N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) CAS No. 117778-38-8

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)

Cat. No. B1455530
CAS RN: 117778-38-8
M. Wt: 415.34 g/mol
InChI Key: ZLXWBMMFOMQXRH-SDBHATRESA-N
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Description

“N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate)” is a chemical compound . It is also known as a type of chemical entity .


Synthesis Analysis

The synthesis of “N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate)” involves a complex process. The molecule’s formula is C15H22N5O7P and it has a molecular weight of 415.338 . The Isomeric SMILES representation of the molecule is c1nc(c2c(n1)n(cn2)[C@H]3C@@HCOP(=O)(O)O)O)O)NC4CCCC4 .


Molecular Structure Analysis

The molecular structure of “N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate)” can be visualized in 3D . This visualization can provide a better understanding of the molecule’s structure and its properties .


Chemical Reactions Analysis

The chemical reactions involving “N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate)” are complex. The molecule is a non-polymer type and has an aromatic bond count of 10 . It is also an analogue of adenosine 5’-O-diphosphate (ADP) in which one hydrogen of the 6-amino group has been substituted by a cyclopentyl moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate)” are determined by its molecular structure. It has a formal charge of 0, an atom count of 50, and a chiral atom count of 4 .

Safety and Hazards

The safety and hazards associated with “N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate)” are not well defined in the available resources. It is recommended to handle this compound with care and avoid skin contact or ingestion .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N5O7P/c21-11-9(5-26-28(23,24)25)27-15(12(11)22)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-22H,1-5H2,(H,16,17,19)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXWBMMFOMQXRH-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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